molecular formula C6H4ClF2N B1359254 2-Chloro-5-(difluoromethyl)pyridine CAS No. 71701-99-0

2-Chloro-5-(difluoromethyl)pyridine

Cat. No.: B1359254
CAS No.: 71701-99-0
M. Wt: 163.55 g/mol
InChI Key: OSQYJPKSEWBNOE-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N. It is a chlorinated and fluorinated derivative of pyridine, characterized by the presence of both chlorine and difluoromethyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-chloropyridine, which undergoes a series of reactions to introduce the difluoromethyl group. The process may involve the use of reagents such as thionyl chloride and fluorinating agents like cesium fluoride and potassium fluoride .

Industrial Production Methods: Industrial production of this compound often employs multi-step processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and difluoromethyl groups enhances its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.

    2-Chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of a difluoromethyl group.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms and a trifluoromethyl group

Uniqueness: 2-Chloro-5-(difluoromethyl)pyridine is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial products .

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQYJPKSEWBNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630082
Record name 2-Chloro-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71701-99-0
Record name 2-Chloro-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(difluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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